(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
The compound is a derivative of isothiazolinone , which is a class of heterocycles used as biocides in numerous personal care products and other industrial applications . It also seems to have a naphthoyl group, which is a common moiety in various bioactive compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as Schiff bases of naphtha[1,2-d]thiazol-2-amine, are synthesized by the reaction of naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes .
Scientific Research Applications
Synthesis and Pharmacological Activity
Thiazole derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, novel thiazolidinone derivatives were prepared and demonstrated significant anti-Parkinson's activity in an in vivo model, hinting at the therapeutic potential of thiazole-based compounds in neurodegenerative diseases (Gomathy et al., 2012). Similarly, compounds with a benzothiazole core were synthesized and showed promising antihypertensive α-blocking activity, suggesting a potential application in cardiovascular research (Abdel-Wahab et al., 2008).
Catalytic Applications and Material Synthesis
Compounds featuring thiazole and related heterocyclic structures have been investigated for their catalytic capabilities. For example, a molybdenum(VI) complex with a thiazole-hydrazone ligand was encapsulated in zeolite Y, demonstrating efficient catalysis in the oxidation of primary alcohols and hydrocarbons, offering insights into the use of thiazole derivatives in catalytic processes (Ghorbanloo & Alamooti, 2017).
Organic Electronics and Photophysical Properties
Organotin compounds derived from Schiff bases, including those with thiazole units, have been synthesized and characterized for their potential in organic light-emitting diodes (OLEDs). The study on these compounds highlights the significance of thiazole derivatives in developing materials for electronic applications, offering insights into their photophysical properties and potential use in OLEDs (García-López et al., 2014).
Antimicrobial and Anti-inflammatory Agents
Thiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties. A study synthesized aminothiazoles and related compounds, demonstrating potential as anti-inflammatory agents. This underscores the versatility of thiazole-based compounds in developing new therapeutic agents with anti-inflammatory properties (Thabet et al., 2011).
Properties
IUPAC Name |
ethyl 2-[2-(naphthalene-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c1-2-30-20(26)13-25-18-10-9-17(32(23,28)29)12-19(18)31-22(25)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2,13H2,1H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFFDAOAHRMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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